molecular formula C27H23N3O4S B2637282 N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866873-82-7

N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No. B2637282
M. Wt: 485.56
InChI Key: SVEQRGDSGRDBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Formation of Heterocycles and Sulphurization Reactions : Studies have explored the formation of oxygen-bridged heterocycles and their sulfurization, leading to various heterocyclic structures, which could be relevant for designing similar compounds with potential therapeutic applications (Dean et al., 1973). These methodologies could be applicable in synthesizing and modifying the chemical structure of interest to enhance its biological activity or solubility.

  • Cyclization Reactions to Form β-Lactams : The intramolecular 1,3-dipolar cycloaddition reactions have been utilized to synthesize novel fused β-lactams, demonstrating the versatility of synthetic approaches in creating complex and biologically relevant structures (Branch & Pearson, 1986). This highlights the potential for creative synthetic routes in crafting molecules similar to the compound .

  • Ugi Four-Component Condensation : The synthesis of complex molecules through multi-component reactions, such as the Ugi reaction, offers a powerful tool for constructing diverse chemical entities, potentially including our compound of interest. These synthetic strategies enable the rapid assembly of complex molecules with multiple functional groups (Sañudo et al., 2006).

Potential Biological Activities

  • Anticonvulsant and Anti-inflammatory Activities : Compounds incorporating sulfonamide moieties, similar in complexity to the compound of interest, have shown promising anticonvulsant and anti-inflammatory activities. This suggests potential research directions in exploring the biological activities of such complex molecules (Farag et al., 2012).

  • Antitumor Activities : Derivatives of structurally complex compounds, especially those involving thienopyrimidine scaffolds, have been investigated for their antitumor properties, indicating the relevance of exploring similar compounds for therapeutic purposes (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-benzyl-2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-33-20-13-11-19(12-14-20)16-30-26(32)25-24(21-9-5-6-10-22(21)34-25)29-27(30)35-17-23(31)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEQRGDSGRDBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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